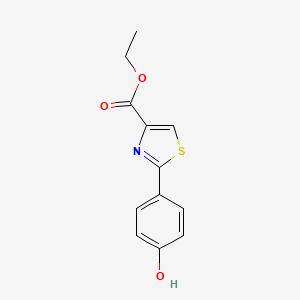

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

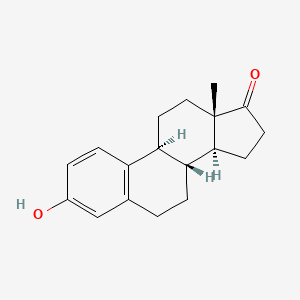

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is a chemical compound . It is prepared via reaction 4-Hydroxybenzene-1-benzothiomide with ethyl-2-chloro acetoacetate .

Synthesis Analysis

The synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate involves a reaction of 4-cyanophenol, NaOH, and ethanol mixed in a pressure bottle while heated to 80° C. Hydrogen sulfide gas is then introduced, and the pressure increased to 30-60 psi until the thioamidation is determined to be complete by HPLC .Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is represented by the formula C13H13NO3S . The InChI code for this compound is 1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-4-6-10(15)7-5-9/h4-7,15H,3H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate include donor–acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate include a melting point of 196–198 °C, and an IR (KBr) cm −1: 1696 (C=O ester), 3030 (C–H), 1506 (C=C), 1619 (C=N), 3210 (OH) .Aplicaciones Científicas De Investigación

Multitargeted Bioactive Molecule

Thiazoles, including Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, are important heterocyclics exhibiting a wide range of biological activities. They have been found to have antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .

Antibacterial Activity

Thiazole derivatives have been reported to have significant antibacterial activity . This makes Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate a potential candidate for the development of new antibacterial drugs.

Antifungal Activity

Similar to its antibacterial properties, thiazole derivatives also exhibit antifungal activity . This suggests that Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate could be used in the development of antifungal medications.

Anti-inflammatory Activity

Thiazole derivatives have been found to possess anti-inflammatory properties . Therefore, Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate could potentially be used in the treatment of inflammatory diseases.

Antitumor Activity

Thiazole derivatives have shown promising results in antitumor studies . This suggests that Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate could be explored further for its potential use in cancer therapy.

Antidiabetic Activity

Thiazole derivatives have been reported to have antidiabetic properties . This indicates that Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate could potentially be used in the management of diabetes.

Antioxidant Activity

Thiazole derivatives are known to exhibit antioxidant properties . This suggests that Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate could be used as a potential antioxidant.

Cholinesterase Inhibitor

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate has been synthesized in the hopes of finding effective cholinesterase inhibitors . This suggests its potential application in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.

Mecanismo De Acción

Target of Action

The primary target of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .

Mode of Action

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the integrity of the bacterial cell can be dismantled, ultimately resulting in bacterial cell death .

Biochemical Pathways

The compound affects the biochemical pathway of peptidoglycan synthesis. Peptidoglycan is a major component of the bacterial cell wall, and its synthesis is crucial for maintaining the structural integrity of the cell . By inhibiting the enzyme UDP-N-acetylmuramate/L-alanine ligase, Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate disrupts the peptidoglycan synthesis pathway, leading to the death of the bacterial cell .

Result of Action

The result of the action of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is the death of bacterial cells . The compound shows significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibits inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQDDUPBNHWQGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149254.png)